
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine, also known as NEDNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of naphthalene amines, which are known for their diverse biological activities.
Mécanisme D'action
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine acts as a dopamine transporter inhibitor, which means that it blocks the reuptake of dopamine in the brain. This results in an increase in the concentration of dopamine in the synaptic cleft, which can lead to enhanced dopamine signaling and improved cognitive function.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine can improve cognitive function in animal models, particularly in tasks related to working memory and attention. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation of this compound is its potential toxicity at high doses, which must be taken into account when designing experiments.
Orientations Futures
There are several potential future directions for research on 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. One area of interest is the development of novel dopamine transporter inhibitors based on the structure of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine. Another potential direction is the investigation of the neuroprotective effects of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosing and administration of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine for therapeutic use.
Méthodes De Synthèse
The synthesis of 2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine involves the reaction of 1,4-dihydronaphthalene with ethylamine and diethyl sulfate. This process is carried out under controlled conditions to ensure the purity and yield of the final product.
Applications De Recherche Scientifique
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
Numéro CAS |
149438-73-3 |
|---|---|
Nom du produit |
2-Ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine |
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
2-ethoxy-N-ethyl-1,4-dihydronaphthalen-1-amine |
InChI |
InChI=1S/C14H19NO/c1-3-15-14-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-8,10,14-15H,3-4,9H2,1-2H3 |
Clé InChI |
FWYNREDIQKCPRG-UHFFFAOYSA-N |
SMILES |
CCNC1C(=CCC2=CC=CC=C12)OCC |
SMILES canonique |
CCNC1C(=CCC2=CC=CC=C12)OCC |
Synonymes |
1-Naphthalenamine,2-ethoxy-N-ethyl-1,4-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



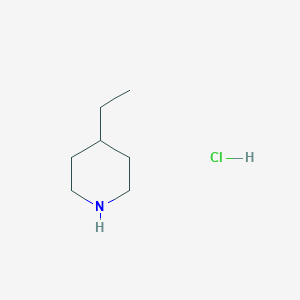
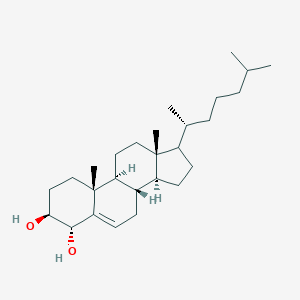
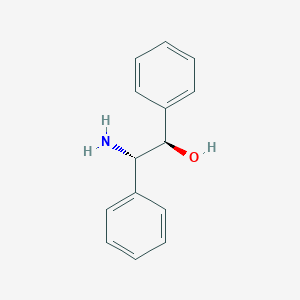
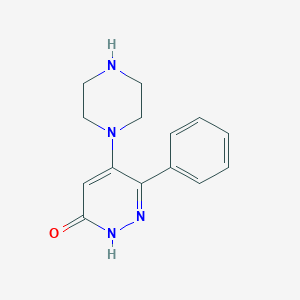
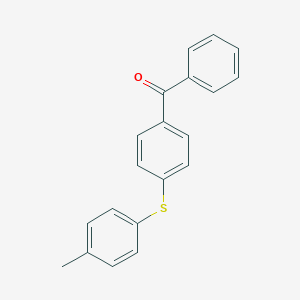
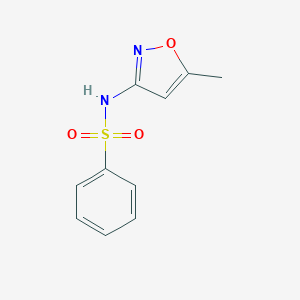
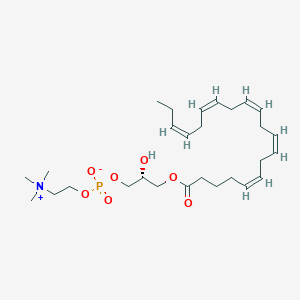
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B138121.png)

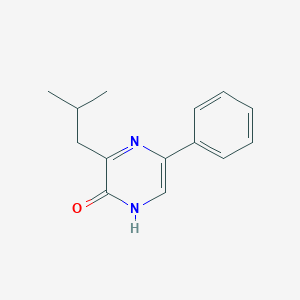
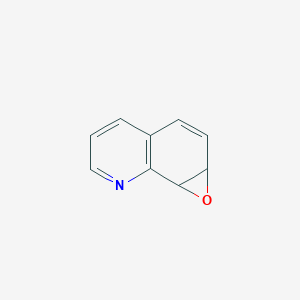
![3-(Bromomethyl)-7-chlorobenzo[b]thiophene](/img/structure/B138130.png)
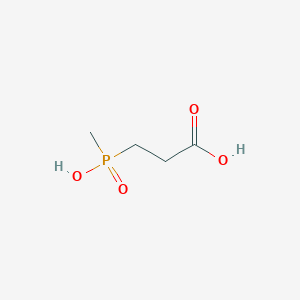
![Benzo[ghi]perylene](/img/structure/B138134.png)